REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](O)=[O:8].O=S(Cl)Cl.Cl.[CH3:16][NH:17][O:18][CH3:19].C(N(CC)CC)C>ClCCl>[CH3:19][O:18][N:17]([CH3:16])[C:7](=[O:8])[C:6]1[CH:10]=[C:2]([CH3:1])[CH:3]=[N:4][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=C(C(=O)O)C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
N,O-dimethylhydroxyl amine hydrochloride
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
5.11 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
It was stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The remaining SOCl2 was removed by vacuum distillation
|
Type
|
DISSOLUTION
|
Details
|
the oily residue carefully redissolved in dichloromethane (16 mL)
|
Type
|
ADDITION
|
Details
|
was dropwise added at 0° C
|
Type
|
WASH
|
Details
|
washed with NaOH 2N, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (SiO2, n-Hex/EtOAc 1:1 to EtOAc)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(C1=CN=CC(=C1)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |